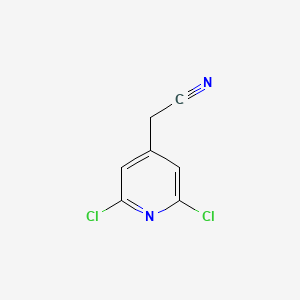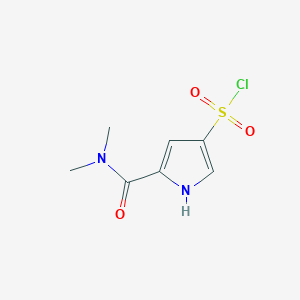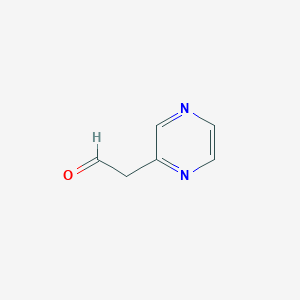
2-(Pyrazin-2-YL)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrazin-2-YL)acetaldehyde is an organic compound with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol It features a pyrazine ring substituted with an acetaldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-YL)acetaldehyde typically involves the reaction of pyrazine with acetaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to optimize the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrazin-2-YL)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 2-(Pyrazin-2-YL)acetic acid.
Reduction: 2-(Pyrazin-2-YL)ethanol.
Substitution: 2-(Halopyrazin-2-YL)acetaldehyde.
Applications De Recherche Scientifique
2-(Pyrazin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrazin-2-YL)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease progression. The pyrazine ring’s electron-rich nature allows it to form stable complexes with metal ions, which can be exploited in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-YL)acetaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyrimidin-2-YL)acetaldehyde: Contains a pyrimidine ring, offering different electronic properties and reactivity.
Uniqueness
2-(Pyrazin-2-YL)acetaldehyde is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to its pyridine and pyrimidine analogs. This uniqueness makes it valuable in designing novel compounds with specific biological and chemical properties .
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
2-pyrazin-2-ylacetaldehyde |
InChI |
InChI=1S/C6H6N2O/c9-4-1-6-5-7-2-3-8-6/h2-5H,1H2 |
Clé InChI |
XRQPKSMCHXAJGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
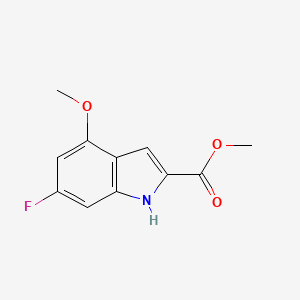

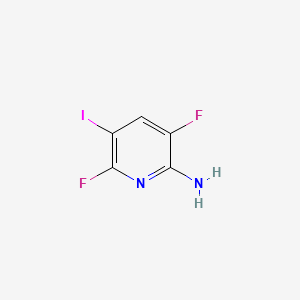
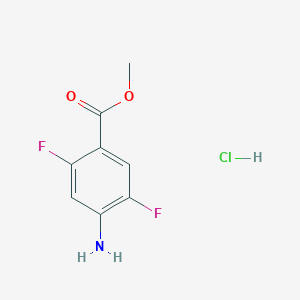

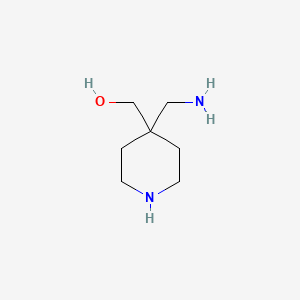
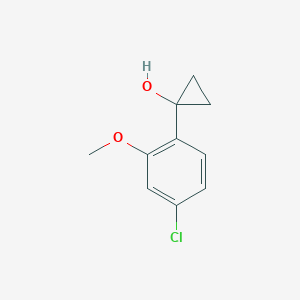
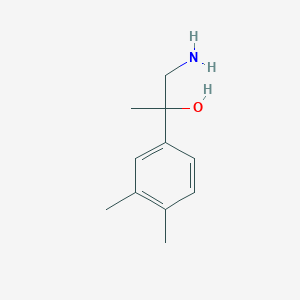
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
